molecular formula C10H18N4O2 B13616095 Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate

Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate

Cat. No.: B13616095
M. Wt: 226.28 g/mol
InChI Key: IFMFWVYTKMJVBQ-UHFFFAOYSA-N
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Description

Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is a chemical compound that features a triazole ring, a propylamino group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate typically involves the reaction of a triazole derivative with a butanoate ester in the presence of a propylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring and the propylamino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring and the propylamino group can bind to active sites on enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
  • Methyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
  • Methyl 2-(butylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate

Uniqueness

Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylamino group and the triazole ring allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

methyl 2-(propylamino)-4-(1,2,4-triazol-1-yl)butanoate

InChI

InChI=1S/C10H18N4O2/c1-3-5-12-9(10(15)16-2)4-6-14-8-11-7-13-14/h7-9,12H,3-6H2,1-2H3

InChI Key

IFMFWVYTKMJVBQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CCN1C=NC=N1)C(=O)OC

Origin of Product

United States

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